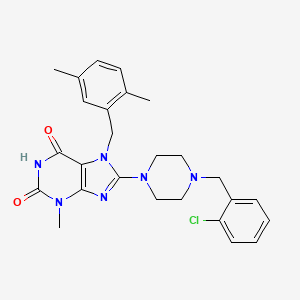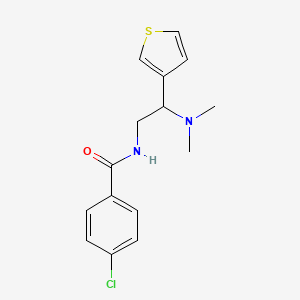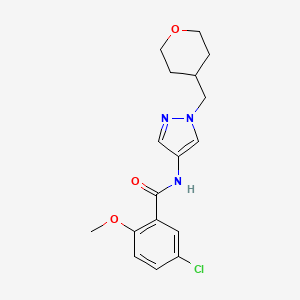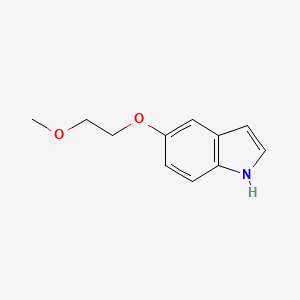
5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 5-MeO-DiPT or Foxy Methoxy, is a psychoactive substance that belongs to the tryptamine class of compounds. It was first synthesized in 1985 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DiPT has gained popularity in recent years as a recreational drug due to its hallucinogenic properties. However,
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Affinity and Antiproliferative Activity
- Sigma Receptor Binding: Compounds containing 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one have been explored for their affinity and selectivity towards sigma receptors. These receptors are involved in various cellular functions, and compounds targeting them are of interest for therapeutic applications. For example, certain derivatives demonstrated high potency and selectivity for the sigma(1) receptor, which could be useful for positron emission tomography (PET) experiments (Berardi et al., 2005).
- Antiproliferative Activity: Some naphthalene compounds have shown antiproliferative effects in rat C6 glioma cells, suggesting potential use in tumor research and therapy (Berardi et al., 2005).
Synthesis and Chemical Properties
- Alternative Synthesis: An alternative and straightforward synthesis method for 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, closely related to the chemical , was developed. This synthesis could be significant for producing biologically active compounds more efficiently (Öztaşkın et al., 2011).
- Intramolecular Alkylation Studies: Research into the acid-catalyzed reactions of compounds similar to 5-methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one contributes to our understanding of intramolecular alkylation, a key process in organic synthesis (Johnson & Mander, 1978).
Potential Therapeutic Applications
- Anticancer Activity: Compounds incorporating 1-aminotetralins, closely related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, have been synthesized and shown to exhibit anticancer activity against human glioblastoma and prostate cancer cell lines. This indicates potential therapeutic applications of these compounds in oncology (Özgeriş et al., 2017).
Bioactivity of Related Compounds
- Antimicrobial Metabolites: Research into the aquatic fungus Delitschia corticola revealed new metabolites structurally related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, exhibiting antimicrobial activities. This expands the understanding of bioactive compounds in aquatic fungi and their potential uses (Sun et al., 2011).
Eigenschaften
IUPAC Name |
5-methoxy-7,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-7-12(15-3)10-5-4-6-11(14)13(10)9(8)2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSCMNVXRWMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC(=O)C2=C1C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2894689.png)
![4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894691.png)


![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)
![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)


![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)


